2-Chloro-1-(2-chloro-3-methylphenyl)ethan-1-one
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Overview
Description
2-Chloro-1-(2-chloro-3-methylphenyl)ethan-1-one is an organic compound with the molecular formula C9H8Cl2O. It is a chlorinated derivative of acetophenone and is used in various chemical syntheses and industrial applications. This compound is known for its reactivity due to the presence of both chloro and ketone functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-(2-chloro-3-methylphenyl)ethan-1-one typically involves the Friedel-Crafts acylation reaction. This process includes the reaction of 2-chloro-3-methylbenzoyl chloride with chloroacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride intermediates. The mixture is heated to around 80°C for a couple of hours, followed by quenching with ice and hydrochloric acid to neutralize the catalyst and isolate the product .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control temperature and reagent addition precisely.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-(2-chloro-3-methylphenyl)ethan-1-one undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The chloro group can be substituted by various nucleophiles such as amines, thiols, and alcohols.
Reduction: The ketone group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Nucleophilic Substitution: Typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN) at room temperature or slightly elevated temperatures.
Reduction: Conducted in solvents like ethanol or tetrahydrofuran (THF) under an inert atmosphere to prevent oxidation of the reducing agent.
Oxidation: Performed in aqueous or organic solvents, often under acidic or basic conditions to facilitate the reaction.
Major Products Formed
Nucleophilic Substitution: Yields substituted derivatives depending on the nucleophile used.
Reduction: Produces 2-chloro-1-(2-chloro-3-methylphenyl)ethanol.
Oxidation: Results in carboxylic acids or other oxidized products.
Scientific Research Applications
2-Chloro-1-(2-chloro-3-methylphenyl)ethan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of compounds with therapeutic properties.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 2-Chloro-1-(2-chloro-3-methylphenyl)ethan-1-one involves its interaction with biological molecules through its reactive functional groups. The chloro group can participate in nucleophilic substitution reactions with biomolecules, while the ketone group can form covalent bonds with nucleophilic sites in proteins and enzymes. This compound has been found to inhibit pyruvate dehydrogenase (PDH) by binding to its active site, thereby preventing glucose oxidation .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-1-(4-methylphenyl)ethanone: Another chlorinated acetophenone derivative with similar reactivity but different substitution pattern on the aromatic ring.
2-Chloro-1-(2,4-dichlorophenyl)ethanol: A related compound with an additional chloro group and an alcohol functional group.
2-Chloro-1-(4-methylphenyl)-1-propanone: A structurally similar compound used as an intermediate in the synthesis of various chemicals .
Uniqueness
2-Chloro-1-(2-chloro-3-methylphenyl)ethan-1-one is unique due to its specific substitution pattern, which imparts distinct reactivity and biological activity. The presence of both chloro and ketone groups makes it a versatile intermediate in organic synthesis and a valuable compound in scientific research.
Properties
Molecular Formula |
C9H8Cl2O |
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Molecular Weight |
203.06 g/mol |
IUPAC Name |
2-chloro-1-(2-chloro-3-methylphenyl)ethanone |
InChI |
InChI=1S/C9H8Cl2O/c1-6-3-2-4-7(9(6)11)8(12)5-10/h2-4H,5H2,1H3 |
InChI Key |
UNOURDKLECDCDN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)CCl)Cl |
Origin of Product |
United States |
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